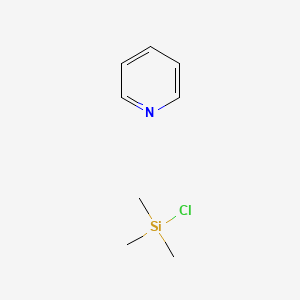
Chloro(trimethyl)silane--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(trimethyl)silane–pyridine (1/1) is a chemical compound that consists of chloro(trimethyl)silane and pyridine in a 1:1 molar ratio. Chloro(trimethyl)silane, also known as chlorotrimethylsilane, is an organosilicon compound widely used in organic synthesis. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. The combination of these two compounds results in a reagent that is useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(trimethyl)silane is typically prepared by the direct process, which involves the reaction of methyl chloride with a silicon-copper alloy. The primary target of this process is dimethyldichlorosilane, but substantial amounts of trimethyl and monomethyl products are also obtained . The relevant reactions are as follows: [ \text{Me}_3\text{SiCl} + \text{Cu} \rightarrow \text{Me}_2\text{SiCl}_2 + \text{Me}_3\text{SiCl} ]
Industrial Production Methods
On an industrial scale, chloro(trimethyl)silane is produced by reacting methyl chloride with a silicon-copper alloy. The process yields a mixture of chlorosilanes, which are then separated by distillation to obtain pure chloro(trimethyl)silane .
Chemical Reactions Analysis
Types of Reactions
Chloro(trimethyl)silane–pyridine (1/1) undergoes various types of chemical reactions, including:
-
Substitution Reactions: : Chloro(trimethyl)silane reacts with nucleophiles, resulting in the replacement of the chloride group. For example, it reacts with water to form hexamethyldisiloxane . [ \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + \text{HCl} ]
-
Hydrolysis: : Chloro(trimethyl)silane reacts with water to produce hexamethyldisiloxane and hydrochloric acid . [ 2 \text{Me}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(Me}_3\text{Si)}_2\text{O} + 2 \text{HCl} ]
Common Reagents and Conditions
Common reagents used in reactions with chloro(trimethyl)silane include water, alcohols, and carboxylic acids. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from reactions involving chloro(trimethyl)silane include hexamethyldisiloxane, anhydrous hydrochloric acid, and various silylated derivatives .
Scientific Research Applications
Chloro(trimethyl)silane–pyridine (1/1) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl, amino, and carboxyl groups in organic synthesis.
Pharmaceuticals: It is employed in the synthesis of various pharmaceutical compounds, including antibiotics and antiviral agents.
Material Science: It is used in the production of silicon-based materials, such as silicones and silanes.
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of chloro(trimethyl)silane–pyridine (1/1) involves the nucleophilic attack on the silicon atom by various nucleophiles. The chloride group is replaced by the nucleophile, resulting in the formation of silylated derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Fluoride: Similar to chloro(trimethyl)silane, but with a fluoride group instead of a chloride group.
Trimethylsilyl Bromide: Similar to chloro(trimethyl)silane, but with a bromide group instead of a chloride group.
Trimethylsilyl Iodide: Similar to chloro(trimethyl)silane, but with an iodide group instead of a chloride group.
Uniqueness
Chloro(trimethyl)silane–pyridine (1/1) is unique due to its combination of chloro(trimethyl)silane and pyridine, which enhances its reactivity and versatility in various chemical reactions. The presence of pyridine also stabilizes the compound and facilitates its use in a broader range of applications compared to other similar compounds .
Properties
CAS No. |
53482-08-9 |
|---|---|
Molecular Formula |
C8H14ClNSi |
Molecular Weight |
187.74 g/mol |
IUPAC Name |
chloro(trimethyl)silane;pyridine |
InChI |
InChI=1S/C5H5N.C3H9ClSi/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1-3H3 |
InChI Key |
SIDHMSWIWUEGDY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)Cl.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
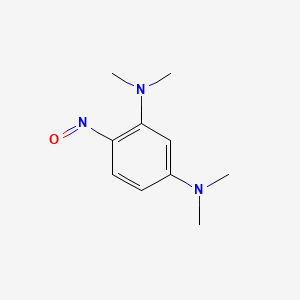
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
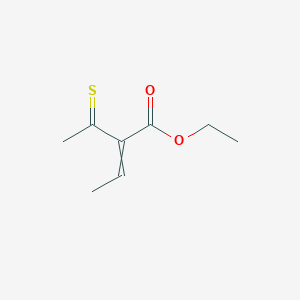
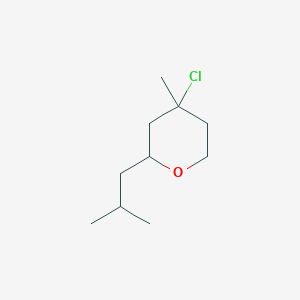
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
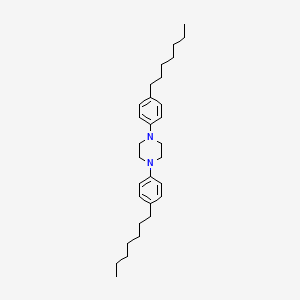
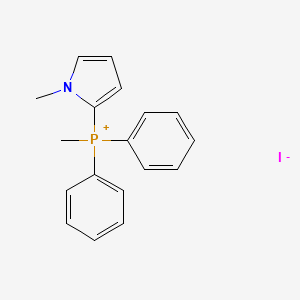
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)


